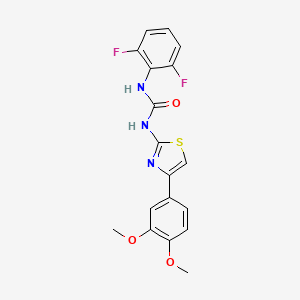
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. Diflunisal is a derivative of salicylic acid and is known for its potent analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This class of compounds is synthesized through reactions involving specific precursors to yield urea derivatives with potential biological activities. For instance, the synthesis and crystal structure of related urea derivatives have been reported, showcasing their structural integrity and the formation of certain molecular conformations and hydrogen bonds within their crystal structures. These studies provide a foundational understanding of the chemical properties and potential reactivity of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Antifungal and Antibacterial Properties
Some derivatives have demonstrated excellent fungicidal activities against pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This highlights their potential as effective agents in combating fungal diseases in agriculture or possibly for pharmaceutical applications (Song, Tan, & Wang, 2008). Additionally, certain urea derivatives have shown promising antibacterial and antifungal activities, indicating their broad-spectrum bioactivity potential (Sujatha, Shilpa, & Gani, 2019).
Antitumor Activities
Research has also explored the antitumor properties of these compounds, with some derivatives showing promising antitumor activities. This opens avenues for further research into their use as potential chemotherapeutic agents (Ling, Xin, Zhong, & Jian‐xin, 2008).
Insecticidal Effects
Another significant area of application is their use as insecticides, where these compounds interfere with chitin synthesis in insects, thereby inhibiting their growth and survival. This mode of action presents a novel approach to pest control, potentially offering safer alternatives to traditional insecticides (Deul, Jong, & Kortenbach, 1978).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-25-14-7-6-10(8-15(14)26-2)13-9-27-18(21-13)23-17(24)22-16-11(19)4-3-5-12(16)20/h3-9H,1-2H3,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUABXFBGIHSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=CC=C3F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)

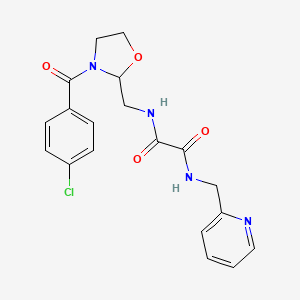
![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)
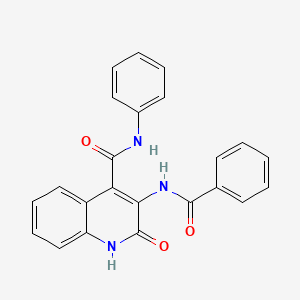
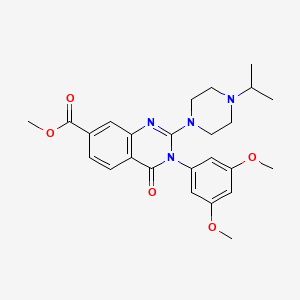
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2383900.png)

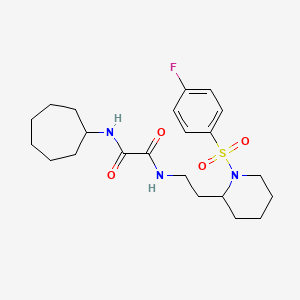
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)